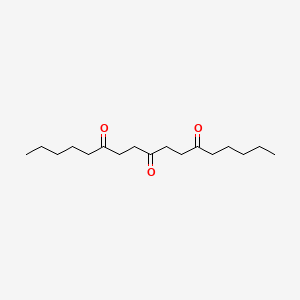

Heptadecane-6,9,12-trione

説明

Heptadecane-6,9,12-trione is a linear ketone-containing compound with three ketone groups positioned at carbons 6, 9, and 12 of a 17-carbon chain. Its systematic name, as per the World Health Organization (WHO) International Nonproprietary Name (INN) list, is (2R,5S,8R,11R)-5-cyclopropyl-11-[(4-fluorophenyl)methyl]-2,7,8-trimethyl-...dodecahydro-6H-1,4,7,10,13-benzoxatetraazacyclooctadécine-6,9,12-trione . The compound’s ketone-rich backbone suggests unique reactivity and solubility profiles compared to alkanes or other functionalized derivatives.

特性

CAS番号 |

62619-52-7 |

|---|---|

分子式 |

C17H30O3 |

分子量 |

282.4 g/mol |

IUPAC名 |

heptadecane-6,9,12-trione |

InChI |

InChI=1S/C17H30O3/c1-3-5-7-9-15(18)11-13-17(20)14-12-16(19)10-8-6-4-2/h3-14H2,1-2H3 |

InChIキー |

ONDYTPHZZWELLN-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(=O)CCC(=O)CCC(=O)CCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecane-6,9,12-trione typically involves multi-step organic reactions One common method includes the oxidation of heptadecane derivatives using strong oxidizing agents under controlled conditions

Industrial Production Methods

Industrial production of Heptadecane-6,9,12-trione may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

Heptadecane-6,9,12-trione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted heptadecane derivatives.

科学的研究の応用

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which Heptadecane-6,9,12-trione exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the modulation of the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation . The compound’s ability to reduce oxidative stress by upregulating the NIK/IKK and MAPKs pathways further contributes to its biological activity .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Heptadecane-6,9,12-trione with structurally or functionally related compounds, emphasizing molecular features, biological activity, and applications.

Structural Analogues

Key Observations:

- Functional Group Diversity: Heptadecane-6,9,12-trione’s ketones contrast with the ionic bisquaternary salts (antitumor agents) and non-reactive alkanes (VOCs). Its polarity and hydrogen-bonding capacity may enhance solubility compared to alkanes but reduce it relative to TTHA’s carboxylic acids .

- Biological Activity: While Heptadecane-6,9,12-trione is linked to hormone regulation, dispirotripiperazine derivatives exhibit antitumor properties. However, synthesized analogues of the latter showed reduced activity, highlighting the trione’s structural uniqueness .

- Synthetic Complexity: The trione’s ketone placement requires precise oxidation steps, whereas bisquaternary salts involve quaternization of amines. TTHA’s synthesis focuses on polyamine-carboxylic acid conjugation .

Functional Analogues in Volatile Organic Compounds (VOCs)

Compounds like hexadecanal, octadecanal, and 2,6,10,15-tetramethyl heptadecane share a similar hydrocarbon backbone but differ in functional groups (aldehydes, branched alkanes) . These VOCs are involved in insect communication and plant volatile signaling, unlike the trione’s therapeutic role. For example, methyl eugenol and phytane in attract whiteflies, whereas the trione’s bioactivity remains hormone-specific .

Chelating Agents vs. Ketones

TTHA and Tropolone exemplify functional divergence. TTHA’s six carboxylic acids enable strong metal coordination (log stability constants: 24.32–31.44 for TTHA-6), whereas Tropolone’s cyclic β-diketone structure (pKa ~6.3) allows radical scavenging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。